2-(3-Bromo-4-ethoxyphenyl)acetonitrile
Description
2-(3-Bromo-4-ethoxyphenyl)acetonitrile (CAS: 1785004-69-4, C₁₀H₁₀BrNO, MW: 240.10) is a brominated aromatic nitrile featuring an ethoxy group at the para position relative to the bromine substituent . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing cyano group and the steric/electronic effects of the bromine and ethoxy substituents, which influence its participation in cross-coupling reactions, nucleophilic substitutions, and cyclization processes.
Properties
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJUORYPNLMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethoxyphenyl)acetonitrile typically involves the bromination of 4-ethoxyacetophenone followed by a cyanation reaction. The general steps are as follows:
Bromination: 4-ethoxyacetophenone is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the meta position relative to the ethoxy group.
Cyanation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to form the acetonitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted phenylacetonitriles.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
Organic Synthesis
2-(3-Bromo-4-ethoxyphenyl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, making it valuable in developing new compounds.
Medicinal Chemistry
This compound has potential applications in drug development due to its structural features that may interact with biological targets. It is being investigated for:
- Antimicrobial Activity : Exhibiting activity against various bacterial strains.
- Anticancer Properties : Showing cytotoxic effects on cancer cell lines.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials and polymers, contributing to innovations in material properties and functionalities.
Antimicrobial Efficacy
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest moderate antibacterial properties, particularly against Staphylococcus aureus.
Cytotoxicity Studies
In vitro studies on human cancer cell lines have demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 22.3 |
| A549 (Lung Cancer) | 30.1 |
This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the bromine and ethoxy groups significantly affect biological activity:
- Bromine Substitution : Enhances antibacterial activity.
- Ethoxy Group : Increases lipophilicity, improving membrane penetration.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)acetonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with molecular targets, affecting their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key analogs and their distinguishing features:
Key Observations :
- Substituent Effects : Fluorine (in 501420-63-9) increases polarity and metabolic stability compared to ethoxy, while methoxy (772-59-8) reduces lipophilicity .
- Steric and Electronic Modulation : Diethoxy (847744-26-7) and trifluoroethoxy (1797290-47-1) groups alter steric bulk and electron density, impacting reactivity in Suzuki-Miyaura couplings .
Electronic and Reactivity Profiles
- HOMO-LUMO Analysis : Bromine and ethoxy groups in the target compound localize electron density on the aromatic ring, as shown in DFT studies of related bromophenylacetonitriles. Fluorinated analogs exhibit reduced HOMO energies due to stronger electron withdrawal .
- Reactivity : The ethoxy group in 2-(3-Bromo-4-ethoxyphenyl)acetonitrile enhances ortho/para-directed electrophilic substitutions compared to methoxy or halogenated analogs .
Biological Activity
2-(3-Bromo-4-ethoxyphenyl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrN
- Molecular Weight : 240.11 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound is believed to modulate signaling pathways related to cancer cell proliferation and apoptosis. Research indicates that it may inhibit tubulin polymerization, which is crucial for mitosis, leading to apoptosis in cancer cells .
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.075 | Inhibition of tubulin polymerization |
| Hs578T | 0.033 | Induction of apoptosis |
| MDA-MB-231 | 0.620 | Modulation of pro-apoptotic factors |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. A recent study reported moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
- Cancer Treatment Study : A clinical study investigated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced tumor regression in patients with advanced breast cancer compared to standard treatment alone .
- In Vivo Efficacy : In animal models, the compound was administered at varying doses to evaluate its therapeutic potential against induced tumors. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
